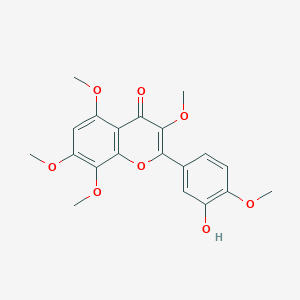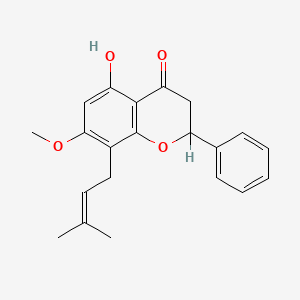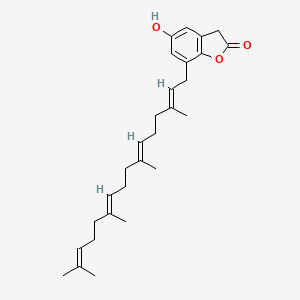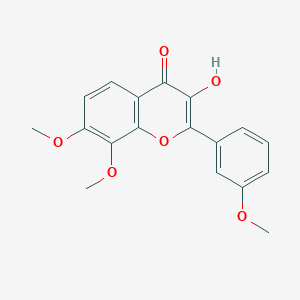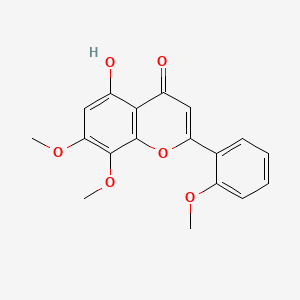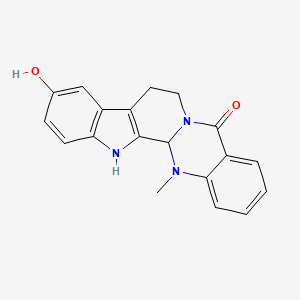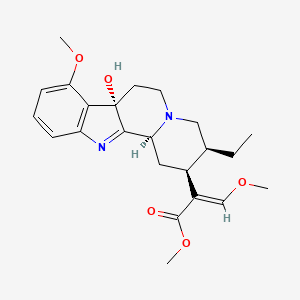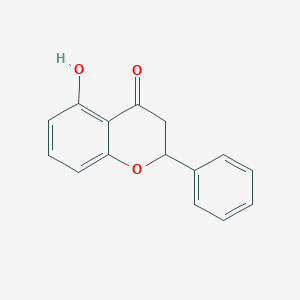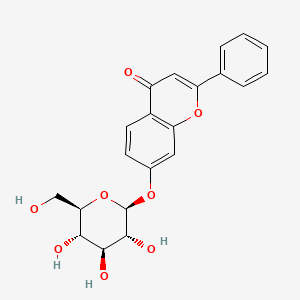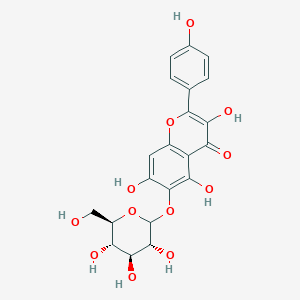
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants. This compound is characterized by the attachment of a glucose molecule to the kaempferol structure, enhancing its solubility and bioavailability. Flavonoids like this compound are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves the glycosylation of kaempferol. One efficient method is the biocatalytic synthesis using recombinant strains of Escherichia coli. This method involves the use of uridine 5’-diphosphate (UDP)-glucose as a glycosyl donor and kaempferol as the acceptor . The reaction conditions are optimized to achieve high yields, with the highest production reaching 16.6 g/L for kaempferol 8-C-glucoside .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using engineered microbial strains. The use of macroporous resins for adsorption and desorption of the product is a common practice to enhance the purity and yield of the compound .
化学反应分析
Types of Reactions: 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonoid structure to its corresponding dihydroflavonoid.
Substitution: Glycosylation is a common substitution reaction where a glucose molecule is attached to the kaempferol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: UDP-glucose is used as a glycosyl donor in the presence of glycosyltransferase enzymes.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Glycosylation: Various glycosides, including this compound.
科学研究应用
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a marker compound to assess the quality of plant extracts.
Biology: Studied for its antioxidant properties and its role in reducing oxidative stress in cells.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of cosmeceuticals for its skin-moisturizing and anti-aging effects.
作用机制
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one can be compared with other similar flavonoid glycosides:
Quercetin 3-O-glucoside (Isoquercitrin): Both compounds have similar antioxidant and anti-inflammatory properties, but this compound has better solubility and bioavailability.
Kaempferol 3-O-glucoside (Astragalin): While both are glycosides of kaempferol, this compound is unique due to its specific glycosylation pattern.
相似化合物的比较
- Quercetin 3-O-glucoside (Isoquercitrin)
- Kaempferol 3-O-glucoside (Astragalin)
- Quercetin 3-O-galactoside (Hyperoside)
- Kaempferol 3-O-arabinoside
属性
CAS 编号 |
28225-10-7 |
|---|---|
分子式 |
C21H20O11 |
分子量 |
448.38 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


